Cas no 2167690-23-3 (3-formyl-4-hydroxythiophene-2-carboxylic acid)

3-Formyl-4-hydroxythiophene-2-carboxylic acid is a heterocyclic compound featuring both formyl and hydroxyl functional groups on a thiophene backbone, along with a carboxylic acid moiety. This structure makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The presence of multiple reactive sites allows for selective modifications, enabling the development of complex molecular architectures. Its stability under standard conditions and compatibility with various reaction conditions enhance its utility in multistep syntheses. The compound's unique electronic properties, derived from the thiophene ring, also contribute to its relevance in materials science, particularly in conductive polymers and optoelectronic applications.
3-formyl-4-hydroxythiophene-2-carboxylic acid structure
2167690-23-3 structure
Product Name:3-formyl-4-hydroxythiophene-2-carboxylic acid
CAS No:2167690-23-3
MF:C6H4O4S
MW:172.158560752869
CID:6238456
PubChem ID:165549976
Update Time:2025-06-28

3-formyl-4-hydroxythiophene-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-formyl-4-hydroxythiophene-2-carboxylic acid
    • 2167690-23-3
    • EN300-1578757
    • Inchi: 1S/C6H4O4S/c7-1-3-4(8)2-11-5(3)6(9)10/h1-2,8H,(H,9,10)
    • InChI Key: BHDVYUQKBQTMFN-UHFFFAOYSA-N
    • SMILES: S1C=C(C(C=O)=C1C(=O)O)O

Computed Properties

  • Exact Mass: 171.98302978g/mol
  • Monoisotopic Mass: 171.98302978g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 103Ų

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Additional information on 3-formyl-4-hydroxythiophene-2-carboxylic acid

Introduction to 3-formyl-4-hydroxythiophene-2-carboxylic acid (CAS No. 2167690-23-3)

3-formyl-4-hydroxythiophene-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2167690-23-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound belongs to the thiophene derivatives, a class of molecules known for their broad range of biological activities and industrial applications. The presence of both a formyl group and a hydroxyl group in its molecular structure makes it a versatile intermediate for synthesizing more complex molecules, particularly in the development of novel therapeutic agents.

The structural framework of 3-formyl-4-hydroxythiophene-2-carboxylic acid consists of a thiophene ring substituted with a formyl group at the 3-position and a hydroxyl group at the 4-position. This arrangement imparts distinct reactivity and functionality, enabling its participation in various chemical transformations such as condensation, oxidation, and reduction reactions. These chemical properties have made it a valuable building block in organic synthesis, particularly in the construction of more intricate pharmacophores.

In recent years, 3-formyl-4-hydroxythiophene-2-carboxylic acid has been extensively studied for its potential applications in drug discovery and development. The thiophene core is a common motif in many biologically active compounds, including antiviral, antibacterial, and anticancer agents. The formyl group serves as a readily accessible site for further functionalization, allowing chemists to attach various substituents and tailor the properties of the resulting molecules. Similarly, the hydroxyl group can participate in hydrogen bonding interactions, influencing the solubility and bioavailability of derivatives.

One of the most compelling aspects of 3-formyl-4-hydroxythiophene-2-carboxylic acid is its role as a precursor in the synthesis of thiophene-based polymers and materials. These polymers exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The ability to incorporate functional groups like formyl and hydroxyl into these polymers allows for fine-tuning of their characteristics, enhancing performance in various technological applications.

Recent advancements in synthetic methodologies have further expanded the utility of 3-formyl-4-hydroxythiophene-2-carboxylic acid. For instance, transition metal-catalyzed cross-coupling reactions have enabled the introduction of aryl or vinyl groups at specific positions on the thiophene ring, opening up new avenues for structural diversification. Additionally, biocatalytic approaches have been explored to achieve selective modifications under mild conditions, aligning with green chemistry principles.

The biological activity of derivatives of 3-formyl-4-hydroxythiophene-2-carboxylic acid has been a focus of numerous studies. Researchers have synthesized various analogs and evaluated their interactions with biological targets such as enzymes and receptors. Some derivatives have shown promising inhibitory effects against key enzymes involved in inflammatory pathways, suggesting potential therapeutic benefits in managing chronic inflammatory diseases. Furthermore, structural modifications have led to compounds with enhanced binding affinity to specific protein targets, which is crucial for developing effective drugs.

The pharmaceutical industry has also explored 3-formyl-4-hydroxythiophene-2-carboxylic acid as a scaffold for antiviral drug development. Thiophene derivatives have demonstrated efficacy against several viral strains by interfering with viral replication mechanisms. The formyl group provides an opportunity to introduce electron-withdrawing effects that can modulate the reactivity and binding properties of antiviral agents. Additionally, the hydroxyl group can be utilized to enhance solubility and metabolic stability, critical factors for drug formulation.

In conclusion,3-formyl-4-hydroxythiophene-2-carboxylic acid (CAS No. 2167690-23-3) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features enable diverse chemical transformations and biological activities, making it a valuable asset in drug discovery programs. As research continues to uncover new synthetic strategies and applications,3-formyl-4-hydroxythiophene-2-carboxylic acid is poised to play an increasingly important role in developing innovative solutions across multiple scientific disciplines.

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